molecular formula C9H17NO3 B1207565 Pivagabine CAS No. 69542-93-4

Pivagabine

Número de catálogo B1207565
Número CAS: 69542-93-4
Peso molecular: 187.24 g/mol
Clave InChI: SRPNQDXRVRCTNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pivagabine, known chemically as 4-[(2,2-dimethyl-1-oxopropyl)amino]butanoic acid (CAS 69542-93-4), is a psychoactive drug with a modulatory effect on biochemical parameters involved in stress conditions, such as corticotropin-releasing factor and neurosteroids. This compound has shown potential in preventing stress-correlated behavioral deficits and is considered to have significant therapeutic potential in clinical conditions characterized by psychological distress due to inadequate management of stressful events (Esposito & Luparini, 1997).

Synthesis Analysis

Pivagabine's synthesis involves specific processes to ensure its stability and efficacy. Unfortunately, the available literature through Consensus does not provide detailed information on the exact synthesis process for Pivagabine. However, the importance of its synthesis is highlighted in its stability and modulatory effects on biochemical parameters in stress conditions.

Molecular Structure Analysis

The molecular structure of Pivagabine comprises a unique arrangement that contributes to its stability and effectiveness in modulating stress-related biochemical parameters. It's known as a metabolically stable compound (Esposito & Luparini, 1997). Detailed molecular structure analysis is not available in the current research data from Consensus.

Chemical Reactions and Properties

Pivagabine's chemical reactions and properties are significant in its interaction with biochemical parameters related to stress. It has a modulatory effect on corticotropin releasing factor and neurosteroids, indicating its potential in altering neurochemical pathways related to stress and psychological distress (Esposito & Luparini, 1997).

Physical Properties Analysis

The physical properties of Pivagabine, which contribute to its pharmacological profile, are not explicitly detailed in the available literature. However, its classification as a metabolically stable compound suggests that it possesses physical properties conducive to stability and effective interaction with biological systems.

Chemical Properties Analysis

The chemical properties of Pivagabine, including its stability and interaction with neurochemical parameters, make it a notable compound in the context of stress-related conditions. Its ability to modulate biochemical parameters like corticotropin releasing factor and neurosteroids is a key aspect of its chemical profile (Esposito & Luparini, 1997).

Aplicaciones Científicas De Investigación

Neuromodulatory Activity and Stress Management

Pivagabine, identified as 4-[(2,2-dimethyl-1-oxopropyl)amino]butanoic acid, exhibits neuromodulatory activity, particularly in stress-related conditions. It modulates biochemical parameters like corticotropin-releasing factor and neurosteroids, which are involved in stress conditions. Research indicates its potential in preventing stress-correlated behavioral deficits and managing psychological distress due to inadequate handling of stressful events (Esposito & Luparini, 1997).

Effect on Psychophysical Performance and Behavioral Response

Studies have explored pivagabine's impact on behavioral parameters in stress conditions. In animal models, it significantly improved stress-related tests by reducing anxiety-producing reactions. Interestingly, it didn’t affect the ability to learn tasks or motor performance, distinguishing it from benzodiazepines (Scapagnini & Matera, 1997).

Gastric Ulcer Prevention

Pivagabine demonstrated efficacy in preventing stress-induced gastric ulcer formation in animal models. It significantly reduced the number and extension of gastric lesions, likely mediated by the inhibition of corticotropin-releasing factor release from the hypothalamus (Gianni, Bruno, & Sirtori, 1997).

Insomnia Management in Mood Disorders

Clinical evaluation showed that pivagabine improved the quality of sleep and awakening in patients with insomnia associated with mood disorders. This effect is attributed to its modulatory activity on corticotropin-releasing factor secretion, a factor in insomnia associated with anxiety or depression (Negri, 1997).

Application in Climacteric Syndrome

A study on female patients suffering from climacteric syndrome, characterized by anxiety and depression symptoms, revealed that pivagabine effectively reduced these symptoms. The high safety margin and absence of serious side effects were noted as significant advantages (Gigliotti, Multinu, & Lai, 1997).

Hospitalization Distress Management in Children

Pivagabine showed significant improvement in children hospitalized for acute disorders, alleviating symptoms of "distress" like sleep disturbances and motor activity issues. This suggests its role in regulating CNS adjustment response to stress (Gelsomini, 1997).

Neurasthenia Treatment

A randomized, double-blind, placebo-controlled trial indicated that pivagabine effectively improved symptoms of neurasthenia, such as physical and mental fatigability and a sense of well-being (Pizzolato et al., 1997).

Mood and Adjustment Disorders

An open trial showed significant improvement in patients with dysthymic disorders and adjustment disorders following stressors. The oral treatment with pivagabine led to a considerable improvement in the psychic state, evidenced by changes in various depression and anxiety scales (Terranova, Gilotta, & Luca, 1997).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Pivagabine . Personal protective equipment, including chemical impermeable gloves, should be used . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name

4-(2,2-dimethylpropanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPNQDXRVRCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046162
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivagabine

CAS RN

69542-93-4
Record name Pivagabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69542-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivagabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-dimethylpropionyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVAGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivagabine
Reactant of Route 2
Reactant of Route 2
Pivagabine
Reactant of Route 3
Reactant of Route 3
Pivagabine
Reactant of Route 4
Reactant of Route 4
Pivagabine
Reactant of Route 5
Reactant of Route 5
Pivagabine
Reactant of Route 6
Reactant of Route 6
Pivagabine

Citations

For This Compound
150
Citations
G Esposito, MR Luparini - Arzneimittel-forschung, 1997 - europepmc.org
Pivagabine (4-[(2, 2-dimethyl-1-oxopropyl) amino] butanoic acid, CAS 69542-93-4, Tonerg) is a metabolically stable compound with a modulatory effect on some biochemical …
Number of citations: 12 europepmc.org
M Serra, A Concas, MC Mostallino, MF Chessa… - …, 1999 - Elsevier
Pivagabine [4-(2,2-dimethyl-1-oxopropylamino) butanoic acid] (PVG) is a hydrophobic 4-aminobutyric acid derivative with neuromodulatory activity. The effects of subchronic treatment …
Number of citations: 25 www.sciencedirect.com
AD Genazzani, M Stomati, C Bersi, S Luisi… - Journal of …, 2000 - Springer
… was to investigate the effects of pivagabine, a neurotropic drug (1800 … Pivagabine administration significantly reduced mean … not modified by placebo or pivagabine administration. …
Number of citations: 11 link.springer.com
G Gerra, A Zaimovic, F Giusti, MC Baroni… - Behavioural brain …, 2001 - Elsevier
… In conclusion, a double way for the action of pivagabine on HPA axis function may be hypothesized: pivagabine could be able at the same time to inhibit noradrenaline that enhances …
Number of citations: 14 www.sciencedirect.com
U Scapagnini, M Matera - Arzneimittel-forschung, 1997 - europepmc.org
… Pivagabine did not influence the retention nor the extinction of conditioned responses. Pivagabine … By contrast with benzodiazepines, pivagabine did not alter the ability of learning tasks…
Number of citations: 14 europepmc.org
B Gigliotti, A Multinu, VR Lai - Arzneimittel-forschung, 1997 - europepmc.org
… groups: the first group was administered pivagabine, 900 mg/d, … The study showed that pivagabine was able to reduce … the patients consistently stated that pivagabine was effective in …
Number of citations: 8 europepmc.org
R Terranova, SM Gilotta, S Luca - Arzneimittel-forschung, 1997 - europepmc.org
Depression and distress have in common hypercortisolism, a high turn-over of cerebral monoamines and a wide clinical variability. Results of a clinical open trial with pivagabine (4-[(2, …
Number of citations: 8 europepmc.org
G Pizzolato, A Cagnin, D Mancia, P Caffarra… - Arzneimittel …, 1997 - europepmc.org
… pivagabine (4-[(2, 2-dimethyl-1-oxopropyl) amino] butanoic acid, CAS 69542-93-4, Tonerg). Pivagabine … In addition, pivagabine treatment reduced the physical and mental fatigability of …
Number of citations: 7 europepmc.org
L Negri - Arzneimittel-forschung, 1997 - europepmc.org
The efficacy of a new drug, pivagabine (4-[(2, 2-dimethyl-1-… The pharmacological treatment with 900 mg/d pivagabine … modulating activity of pivagabine on corticotropin releasing factor …
Number of citations: 5 europepmc.org
S Gelsomini - Arzneimittel-forschung, 1997 - europepmc.org
… performed in order to evaluate the efficacy of pivagabine (4-[(2, … The first group was treated with 450-900 mg/d of pivagabine … Pivagabine induced significantly greater improvement in all …
Number of citations: 4 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.